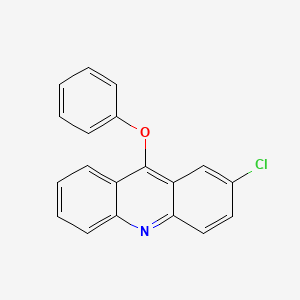
2-Chloro-9-phenoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-phenoxyacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Chloro-9-phenoxyacridine typically involves the reaction of 9-chloroacridine with phenol. One common method involves heating 9-chloroacridine with phenol in the presence of ammonium carbonate at elevated temperatures . This reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-9-phenoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-phenoxyacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-phenoxyacridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-9-phenoxyacridine can be compared to other acridine derivatives such as:
9-Aminoacridine: Known for its antimicrobial properties.
Amsacrine: An anticancer agent that also intercalates into DNA.
Triazoloacridone: Another derivative with potential anticancer activity.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
61981-62-2 |
|---|---|
Molekularformel |
C19H12ClNO |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
2-chloro-9-phenoxyacridine |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22-14-6-2-1-3-7-14)15-8-4-5-9-17(15)21-18/h1-12H |
InChI-Schlüssel |
OUQOLFIGVPTKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


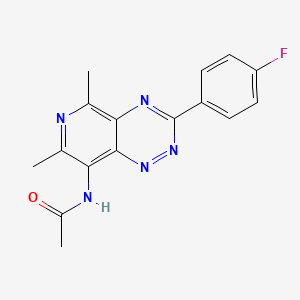
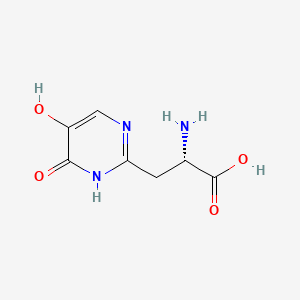
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
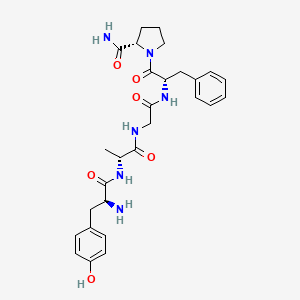
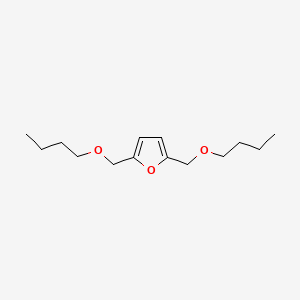
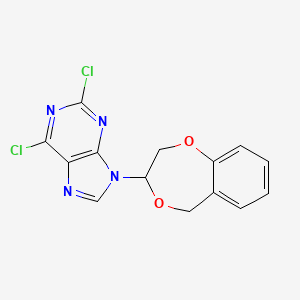
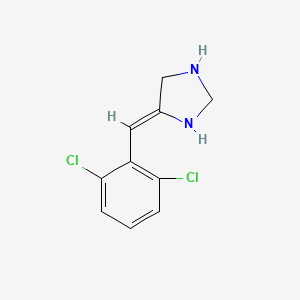
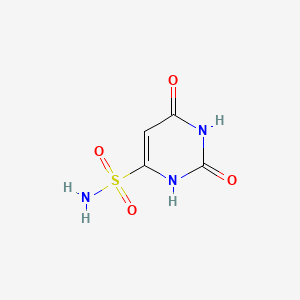
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
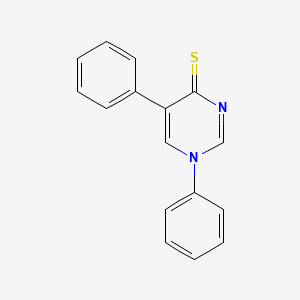
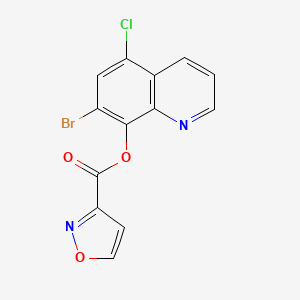
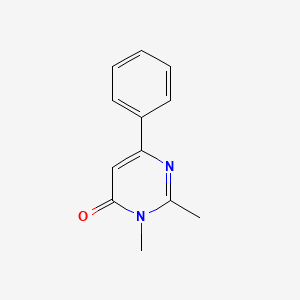
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
